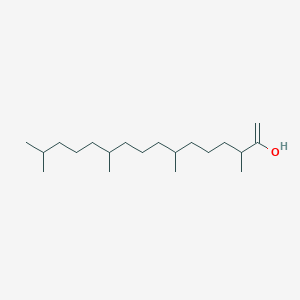

3,7,11,15-Tetramethylhexadec-1-en-2-ol

Description

Structural Isomerism and Systematic Nomenclature of Tetramethylhexadecenols

The systematic name "3,7,11,15-Tetramethylhexadec-1-en-2-ol" precisely describes the molecule's structure according to IUPAC nomenclature. This name indicates:

A main chain of 16 carbon atoms (hexadec).

Four methyl (CH₃) groups located at carbons 3, 7, 11, and 15.

A carbon-carbon double bond located between carbon 1 and carbon 2 (-1-en).

A hydroxyl (-OH) group attached to carbon 2 (-2-ol), making it a secondary alcohol.

Structural isomerism is prevalent within the tetramethylhexadecenol family. Variations in the position of the double bond and the hydroxyl group give rise to numerous isomers, each with distinct properties. For instance, the location of the double bond can shift along the carbon chain, and the hydroxyl group can be positioned on different carbon atoms, resulting in primary, secondary, or tertiary alcohols. This structural diversity is a key reason for the wide range of roles these compounds play in chemistry and biology.

Comparative Analysis with Geometrically and Regiochemically Related Diterpenoid Structures (e.g., Phytol (B49457), Isophytol)

To understand the structural uniqueness of this compound, it is useful to compare it with its more commonly known isomers, phytol and isophytol. Both phytol and isophytol are significant industrial chemicals used in the synthesis of vitamins E and K1. webqc.orgwikipedia.org

Phytol , systematically named (2E,7R,11R)-3,7,11,15-Tetramethylhexadec-2-en-1-ol, is a primary alcohol where the double bond is between carbons 2 and 3, and the hydroxyl group is on carbon 1. wikipedia.orgnih.gov It is a natural constituent of chlorophyll (B73375) and is the most abundant acyclic isoprenoid compound found in the biosphere. wikipedia.orgnih.govnmppdb.com.ng

Isophytol , or 3,7,11,15-Tetramethylhexadec-1-en-3-ol, is a tertiary alcohol. webqc.org It has a double bond between carbons 1 and 2, but the hydroxyl group is located on carbon 3. webqc.orgwikipedia.org While it occurs in trace amounts in some plants and algae, its commercial importance is primarily due to its role as a synthetic intermediate. webqc.orgwikipedia.org

The subject of this article, This compound , is a secondary alcohol, representing another regiochemical isomer. The distinct placement of the hydroxyl group at the C-2 position, adjacent to the terminal double bond, differentiates it from both the primary alcohol phytol and the tertiary alcohol isophytol.

The following table provides a comparative overview of these three structural isomers.

| Feature | This compound | Phytol | Isophytol |

| Systematic Name | This compound | (2E,7R,11R)-3,7,11,15-Tetramethylhexadec-2-en-1-ol | 3,7,11,15-Tetramethylhexadec-1-en-3-ol |

| Molecular Formula | C₂₀H₄₀O lookchem.com | C₂₀H₄₀O | C₂₀H₄₀O webqc.org |

| Molar Mass | 296.53 g/mol lookchem.com | 296.539 g/mol wikipedia.org | 296.539 g/mol wikipedia.org |

| Double Bond Position | C1-C2 | C2-C3 | C1-C2 |

| Hydroxyl Group Position | C2 | C1 | C3 |

| Alcohol Type | Secondary | Primary | Tertiary webqc.org |

Broad Research Significance of Branched Unsaturated Alcohols in Organic and Bioorganic Chemistry

Branched unsaturated alcohols, particularly those of isoprenoid origin, are of significant interest in organic and bioorganic chemistry. Isoprenoids are a vast class of naturally occurring organic compounds, with over 50,000 structures identified, all derived from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov Diterpenoids, which include the tetramethylhexadecenols, are C20 compounds derived from the precursor geranylgeranyl diphosphate (B83284) (GGPP). nih.govresearchgate.net

The research significance of these compounds stems from several key areas:

Biosynthetic Precursors: Acyclic isoprenoid alcohols like phytol are fundamental building blocks in nature. Phytol is famously a component of chlorophyll, but it also serves as a precursor for the synthesis of vitamins E and K. nih.gov In ruminant animals, the gut fermentation of plant matter liberates phytol, which is then converted to phytanic acid. wikipedia.org

Synthetic Chemistry: The functional groups of these alcohols—the hydroxyl group and the double bond—provide reactive sites for chemical modifications. This makes them valuable intermediates in the synthesis of complex molecules. For example, the industrial production of vitamins E and K relies heavily on the use of phytol and isophytol. webqc.orgchemicalbook.com

Biological Activity: Phytol and its metabolites have been shown to interact with and activate transcription factors such as PPAR-alpha and the retinoid X receptor (RXR), thereby influencing gene expression. wikipedia.orgnmppdb.com.ng The broader class of isoprenoids exhibits a wide range of biological activities and has been exploited for applications from pharmaceuticals to commodity chemicals and fuels. nih.gov

Geochemical Markers: The degradation products of phytol are used as biogeochemical tracers in aquatic environments, providing insights into the history of organic matter in sediments. wikipedia.org

The study of specific isomers like this compound contributes to a deeper understanding of structure-activity relationships within this vital class of molecules. While less common than its isomers, its unique structure as a secondary allylic alcohol presents distinct possibilities for chemical reactivity and potential biological function, making it a subject of interest for further investigation in synthetic and bioorganic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C20H40O |

|---|---|

Molecular Weight |

296.5 g/mol |

IUPAC Name |

3,7,11,15-tetramethylhexadec-1-en-2-ol |

InChI |

InChI=1S/C20H40O/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5)20(6)21/h16-19,21H,6-15H2,1-5H3 |

InChI Key |

XXLGVDYVNLIUQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,7,11,15 Tetramethylhexadec 1 En 2 Ol and Its Structural Analogues

Stereoselective Total Synthesis Approaches to 3,7,11,15-Tetramethylhexadec-1-en-2-ol

The controlled construction of the stereocenters at the C3, C7, and C11 positions is a primary focus in the total synthesis of this compound. Both chiral pool strategies and enantioselective methods have been explored to achieve high stereopurity.

The "chiral pool" refers to the collection of abundant, naturally occurring chiral molecules that serve as inexpensive and versatile starting materials for the synthesis of complex targets. taylorandfrancis.comnih.gov For the synthesis of this compound and its analogues, chiral building blocks derived from other terpenes are particularly relevant. taylorandfrancis.comnih.gov For instance, (−)-citronellol, an acyclic chiral pool terpene, can be readily transformed into useful synthetic derivatives through oxidation. nih.gov The synthesis of optically active allylic alcohols, a key structural motif in the target molecule, can be achieved with high enantioselectivity through various organocatalytic methods. pnas.org

A notable example in the synthesis of related structures is the convenient and highly stereoselective synthesis of (3R,7R,11R)- and (3S,7R,11R)-3,7,11,15-tetramethylhexadecanoic acid (phytanic acid) and the corresponding 3,7,11,15-tetramethylhexadecan-1-ols. researchgate.net These syntheses provide a clear pathway to establishing the desired stereochemistry in the aliphatic chain, which is directly applicable to the synthesis of the target molecule.

Enantioselective synthesis of tertiary homoallylic alcohols can be achieved through the diastereoselective addition of allylsilanes to ketones. acs.org Furthermore, the asymmetric addition of alkenylzincs to aldehydes, catalyzed by chiral ligands, has been shown to produce (E)-allylic alcohols with excellent enantiomeric excess. organic-chemistry.org These methods are instrumental in creating the chiral tertiary alcohol functionality present in this compound. The table below summarizes some enantioselective approaches to allylic alcohols.

| Method | Catalyst/Reagent | Substrates | Key Features | Reference |

| Asymmetric addition of alkenylzincs | (-)-2-exo-morpholinoisoborne-10-thiol | Aromatic and α-branched aliphatic aldehydes | High enantioselectivity (>95% ee) | organic-chemistry.org |

| Organocatalytic epoxidation/Wharton transposition | Organocatalysts | Cyclohexenones | Formation of tertiary allylic alcohols with excellent enantiomeric excess | pnas.org |

| Iridium-catalyzed allylic alkylation | Chiral Ir/(P, olefin) complex | Racemic allylic alcohols and malonates | Excellent enantioselectivity | nih.gov |

Convergent and divergent synthetic strategies offer efficient routes to complex molecules like diterpenoid alcohols. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together at a late stage. researchgate.netnih.gov This approach is often more efficient for the synthesis of complex targets like the furanobutenolide-derived polycyclic norcembranoid diterpenes, where a unified enantioselective, convergent synthetic approach has been developed. nih.gov

Divergent synthesis, on the other hand, starts from a common intermediate that can be elaborated into a variety of structurally related compounds. nih.gov This strategy is particularly useful for creating libraries of analogues for structure-activity relationship studies. For instance, a divergent pattern of polyisoprenoid alcohols has been observed in the tissues of Coluria geoides. nih.gov In the context of this compound, a divergent approach could start from a functionalized acyclic terpenoid and introduce variations in the side chain or functional groups. The use of epoxides derived from myrcene (B1677589) as versatile tools for the synthesis of functionalized acyclic terpenoids showcases a practical application of this strategy. semanticscholar.org

The following table compares the key features of convergent and divergent synthetic strategies for diterpenoid alcohols.

| Strategy | Description | Advantages | Application Example | Reference |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. | High overall yield, flexibility in fragment synthesis. | Total synthesis of principinol D, a rearranged kaurane (B74193) diterpenoid. researchgate.net | researchgate.netnih.gov |

| Divergent | Elaboration of a common intermediate into multiple target molecules. | Efficient for generating libraries of analogues, exploration of chemical space. | Varied polyisoprenoid alcohols in Coluria geoides. nih.gov | nih.gov |

Chemical Transformations and Derivatization of this compound

The functional groups of this compound, namely the tertiary allylic alcohol and the terminal double bond, provide handles for a variety of chemical transformations and derivatizations.

Oxidation: The allylic alcohol moiety can be oxidized to the corresponding aldehyde or carboxylic acid. The oxidation of phytol (B49457), a structural isomer, has been studied in various contexts. taylorandfrancis.comresearchgate.netresearchgate.netcapes.gov.br For example, photosensitized oxidation of phytol in seawater leads to the formation of phytenal, among other products. capes.gov.br The conversion of phytol to phytanic acid involves an initial oxidation to its aldehyde. researchgate.net Selenium dioxide is a selective reagent for the allylic oxidation of terpenoids. ias.ac.in Cytochrome P450 enzymes can also catalyze the selective allylic hydroxylation of acyclic terpenoids. nih.gov

Reduction: The double bond in the hexadec-1-en-2-ol scaffold can be reduced to a single bond. The reduction of allylic alcohols can be achieved using various methods. A ruthenium-catalyzed isomerization/transfer hydrogenation tandem process provides an efficient method for the selective reduction of the C=C bond in allylic alcohols. rsc.org The stereoselective reduction of related enones has been shown to be challenging, with different reagents leading to different diastereomers. acs.org

Substitution: The hydroxyl group of the tertiary allylic alcohol can be substituted with other functional groups. The reactivity of alcohols in substitution reactions is typically in the order of 3° > 2° > 1°. libretexts.org Tertiary allylic alcohols react via an SN1 mechanism, where protonation of the alcohol converts the poor leaving group (OH-) into a good leaving group (H2O). libretexts.orglibretexts.org Allylic halides are excellent substrates for SN2 reactions, suggesting that conversion of the alcohol to a halide can facilitate further substitution. youtube.com Various reagents, such as thionyl chloride and phosphorus halides, can be used to convert alcohols to alkyl halides. unco.edu

The following table summarizes key functional group interconversions.

| Transformation | Reagent/Catalyst | Product Type | Key Considerations | Reference |

| Oxidation | SeO₂, P450 enzymes | Aldehydes, Carboxylic acids | Regioselectivity of allylic oxidation. | ias.ac.innih.gov |

| Reduction | Ruthenium catalyst, H₂/Pd/C | Saturated alcohols | Stereoselectivity of hydrogenation. | rsc.orgacs.org |

| Substitution | HX, SOCl₂, PBr₃ | Alkyl halides | SN1 mechanism for tertiary allylic alcohols. | libretexts.orglibretexts.org |

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. The synthesis of isotopically labeled this compound, for instance with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), can be achieved through modifications of existing synthetic routes.

A key consideration for labeling is the stability of the isotopes during analytical procedures. It is desirable for the reference compound to contain at least three stable deuterium atoms to shift the mass spectral peaks sufficiently away from the unlabeled compound's natural isotope peaks.

The synthesis of a deuterium-labeled phytol analogue, specifically with two deuterium atoms at the C-5 position, has been accomplished. This synthesis was designed to place the label away from the functionalized end of the molecule to avoid it being affected in biosynthetic processes. The synthesis started from farnesol (B120207) and involved hydrogenation, oxidation, and a series of chain-extension steps to introduce the deuterium label.

Stable isotope labeling with ¹³CO₂ coupled with mass spectrometry is a powerful technique for investigating metabolic dynamics in photosynthesis. researchgate.net Similar principles can be applied to the synthesis of ¹³C-labeled this compound, potentially starting from labeled precursors in a synthetic sequence.

Advanced Analytical Methodologies for the Characterization and Detection of 3,7,11,15 Tetramethylhexadec 1 En 2 Ol

High-Resolution Chromatographic Separations (GC, HPLC) for Complex Isoprenoid Mixtures

High-resolution chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental in the separation of 3,7,11,15-tetramethylhexadec-1-en-2-ol from intricate isoprenoid mixtures.

Gas Chromatography (GC): GC is a powerful tool for the analysis of volatile and semi-volatile compounds like phytol (B49457). Its high resolving power allows for the separation of phytol from other closely related isoprenoids. The selection of the stationary phase is critical for achieving optimal separation. Non-polar or semi-polar capillary columns are frequently employed for the analysis of phytol in various samples. The retention of phytol is characterized by its Kovats retention index, which is a standardized measure of a compound's elution time relative to a series of n-alkanes. For instance, on a semi-standard non-polar column, the Kovats retention index for 3,7,11,15-tetramethyl-2-hexadecen-1-ol (B1140665) has been reported to be around 2119. sielc.com

High-Performance Liquid Chromatography (HPLC): HPLC offers a complementary approach to GC, particularly for the analysis of less volatile or thermally labile isoprenoids. Reverse-phase (RP) HPLC is a common mode used for the separation of phytol. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. A typical mobile phase for the analysis of phytol consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. HPLC can be effectively used to quantify phytol in various extracts, such as those from plant materials. researchgate.net For instance, the analysis of phytol in spinach smoothie extracts has been successfully demonstrated using HPLC. researchgate.net

A comparison of typical chromatographic conditions for the analysis of this compound is presented in the table below.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Non-polar or semi-polar capillary column | Reverse-phase (e.g., C18) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Water mixture with acid modifier |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV Detector, Fluorescence Detector, Mass Spectrometry (MS) |

| Key Advantage | High resolution for volatile compounds | Suitable for non-volatile and thermally labile compounds |

Mass Spectrometric Techniques (GC-MS, LC-MS, GC-MS/MS, GC-QTOF) for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic separation, is an indispensable tool for the structural elucidation and sensitive quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used technique for the analysis of phytol. Following separation by GC, the eluted compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. The electron ionization (EI) mass spectrum of phytol exhibits characteristic fragmentation patterns that are crucial for its identification. researchgate.netresearchgate.net GC-MS has been extensively used to identify phytol in the extracts of various plants. researchgate.netrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing phytol in complex matrices where direct injection into a GC system is not feasible. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of polar and semi-polar compounds like phytol.

Tandem Mass Spectrometry (GC-MS/MS and LC-MS/MS): Tandem mass spectrometry provides an additional layer of specificity and sensitivity. In MS/MS, a specific precursor ion is selected and fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of detection and quantification. This is particularly valuable for quantifying low levels of phytol in complex biological samples.

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF): GC-QTOF combines the high-resolution separation of GC with the high mass accuracy and high-resolution capabilities of a QTOF mass analyzer. This allows for the precise determination of the elemental composition of phytol and its fragments, further confirming its identity.

To improve the chromatographic behavior and mass spectrometric detection of this compound, derivatization is often employed. The primary goal of derivatization is to convert the polar hydroxyl group of phytol into a less polar and more volatile functional group.

Trimethylsilylation: This is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov This process increases the volatility of phytol, making it more amenable to GC analysis. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. thescipub.com The resulting TMS ether of phytol exhibits excellent chromatographic properties and produces characteristic mass spectra that facilitate its identification and quantification. The derivatization reaction is typically carried out by heating the sample with the silylating reagent in a suitable solvent. mdpi.com

The mass spectrum of this compound provides valuable information about its structure through the analysis of its fragmentation patterns. Under electron ionization (EI), the phytol molecule undergoes fragmentation, producing a series of characteristic ions. The base peak in the mass spectrum of phytol is often observed at m/z 71. researchgate.net

The fragmentation patterns can also be used to differentiate between isomers of phytol. For instance, the electron ionization mass spectral fragmentation of trimethylsilyl derivatives of various isomeric allylic diols resulting from the oxidation of the chlorophyll (B73375) phytyl side-chain has been studied. nih.gov By identifying specific fragment ions, it is possible to characterize these different isomers in environmental samples. nih.gov The analysis of fragmentation patterns is a powerful tool for distinguishing between structural isomers that may have very similar retention times in chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of this compound, including the determination of its stereochemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of phytol displays characteristic signals for its different protons. For example, the olefinic proton at C-2 typically appears as a triplet of quartets, while the protons of the hydroxymethylene group at C-1 are observed as a doublet. koreascience.kr The signals for the numerous methyl groups and methylene (B1212753) and methine protons along the isoprenoid chain provide a complete picture of the molecule's carbon skeleton. koreascience.kruac.pt

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on all the carbon atoms in the molecule. The chemical shifts of the olefinic carbons, the carbon bearing the hydroxyl group, and the various methyl, methylene, and methine carbons are all distinct and can be assigned to specific positions in the phytol structure. koreascience.kruac.pt

Stereochemical Assignment: NMR spectroscopy, particularly through the use of advanced techniques such as Nuclear Overhauser Effect (NOE) experiments and the analysis of coupling constants, can be used to determine the relative and absolute stereochemistry of the chiral centers at C-7 and C-11. The comparison of NMR data of an unknown sample with that of authentic standards of known stereochemistry is a common approach for stereochemical assignment. researchgate.net For example, ¹H-NMR has been used to distinguish natural trans-phytol from racemic synthetic phytol. researchgate.net

The following table summarizes representative ¹H and ¹³C NMR chemical shift values for this compound (phytol) in CDCl₃.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 4.13 (d) | 59.42 |

| 2 | 5.38 (tq) | 122.95 |

| 3 | - | 140.19 |

| 20 (C-3 methyl) | 1.64 (s) | 16.29 |

| 16, 17 (C-15 methyls) | 0.84 (d) | 22.69, 22.79 |

| 18 (C-11 methyl) | 0.82 (d) | 19.79 |

| 19 (C-7 methyl) | 0.82 (d) | 19.82 |

| Data compiled from literature sources. koreascience.kr |

Mechanistic Organic Chemistry Studies of 3,7,11,15 Tetramethylhexadec 1 En 2 Ol Transformations

Investigation of Reaction Mechanisms Involving the Terminal Alkene and Secondary Alcohol Moiety

The interplay between the terminal alkene and the adjacent secondary alcohol in 3,7,11,15-tetramethylhexadec-1-en-2-ol governs its reaction pathways. The proximity of these groups allows for concerted mechanisms and the formation of stabilized intermediates.

Acid-Catalyzed Reactions: In the presence of strong acids like sulfuric or phosphoric acid, the secondary alcohol can undergo dehydration. The mechanism typically proceeds through an E1 pathway. nmppdb.com.ngresearchgate.net The first step involves the protonation of the hydroxyl group to form a good leaving group, water. Subsequent departure of water generates a secondary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between the secondary carbon (C2) and the terminal carbon (C1) of the original double bond. A base (such as H₂O or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a new, more substituted and conjugated double bond system. nih.gov

Under certain acidic conditions, particularly with a protic acid in a non-nucleophilic solvent, the terminal alkene can participate in intramolecular cyclization. researchgate.net The process is initiated by protonation of the double bond or the hydroxyl group, leading to a carbocationic intermediate that can be attacked by another internal double bond in the isoprenoid chain, a common mechanism in the biosynthesis and synthesis of cyclic terpenes. youtube.comrsc.org

Oxidation Reactions: The secondary alcohol can be oxidized to the corresponding ketone, 3,7,11,15-tetramethylhexadec-1-en-2-one. This transformation can be achieved using a variety of oxidizing agents. The choice of reagent determines the mechanism. For instance, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) are commonly used for this purpose. The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by a base-assisted E2 elimination to yield the ketone.

Phosphorylation: The conversion of isoprenoid alcohols into their corresponding diphosphates is a key transformation in biochemistry. nih.gov For allylic alcohols like this compound, the alcohol is first converted into a better leaving group, such as a halide. This intermediate then reacts with a pyrophosphate salt, such as tris(tetra-n-butylammonium) pyrophosphate. The reaction proceeds via an Sₙ2 mechanism, resulting in the displacement of the leaving group and the formation of the isoprenoid diphosphate (B83284). documentsdelivered.com

Interactive Table: Common Reaction Mechanisms Below is a summary of typical reaction mechanisms for the functional groups present in this compound.

| Functional Group | Reagent/Condition | Reaction Type | Mechanism | Product Type |

| Secondary Alcohol | Strong Acid (e.g., H₂SO₄), Heat | Dehydration | E1 | Conjugated Diene |

| Secondary Alcohol | Oxidizing Agent (e.g., PCC) | Oxidation | Chromate Ester Formation/Elimination | α,β-Unsaturated Ketone |

| Secondary Alcohol | 1. Activation (e.g., to Halide) 2. Pyrophosphate | Phosphorylation | Sₙ2 | Isoprenoid Diphosphate |

| Terminal Alkene | Acid (e.g., Formic Acid) | Cyclization | Electrophilic Addition/Cationic Cascade | Cyclic Ether/Alcohol |

| Terminal Alkene | Peroxy Acid (e.g., m-CPBA) | Epoxidation | Concerted Epoxidation | Epoxide |

Theoretical and Computational Chemistry Approaches to Reaction Energetics and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of polyfunctional molecules like this compound. By modeling reaction pathways, the energetics of intermediates and transition states can be calculated, offering predictions of reaction feasibility and selectivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. youtube.com For transformations of this compound, DFT can be employed to calculate key thermodynamic and kinetic parameters. youtube.com This includes determining the bond dissociation energies to predict the most labile bonds, calculating the relative energies of potential intermediates (like carbocations in acid-catalyzed reactions), and mapping the potential energy surface to identify the lowest-energy transition states. youtube.comsciforum.net

For example, in the study of an acid-catalyzed dehydration, DFT calculations can compare the energy barriers for the formation of different possible conjugated diene products, thereby predicting the major regio- and stereoisomer. Similarly, in oxidation reactions, DFT can model the interaction of the alcohol with the oxidant and elucidate the multi-step electron and proton transfer processes.

Interactive Table: Hypothetical DFT-Calculated Reaction Enthalpies (ΔH) for Transformations The following table illustrates the type of data that can be obtained from DFT studies to compare the thermodynamics of different reaction pathways. Values are representative for these reaction types.

| Transformation | Reaction Pathway | Calculated ΔH (kcal/mol) | Thermodynamic Favorability |

| Dehydration | Formation of Conjugated Diene | -25 | Favorable |

| Dehydration | Formation of Non-conjugated Diene | -15 | Less Favorable |

| Oxidation | Formation of α,β-Unsaturated Ketone | -45 | Highly Favorable |

| Epoxidation | Formation of Terminal Epoxide | -30 | Favorable |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology of a chemical system. researchgate.net By identifying critical points in the electron density (ρ), QTAIM can characterize the nature of chemical bonds and non-covalent interactions. rsc.org In the context of reaction mechanisms, QTAIM is applied to the calculated wavefunctions of transition state structures.

This analysis can reveal the formation and breaking of bonds along a reaction coordinate. For instance, in a catalyzed cyclization reaction, QTAIM can identify the bond critical points (BCPs) between the catalyst and the substrate in the transition state, quantifying the nature and strength of the interaction. It can also distinguish between covalent and electrostatic interactions, which is crucial for understanding the role of a catalyst.

Interactive Table: Hypothetical QTAIM Parameters for a Transition State This table shows representative QTAIM parameters that could be calculated for a bond critical point (BCP) in a hypothetical transition state, such as the O-H bond during proton abstraction.

| Parameter | Description | Hypothetical Value (a.u.) | Interpretation |

| Electron Density (ρ(r)) | Electron density at the bond critical point | 0.05 | Indicates a weak, breaking bond |

| Laplacian of Electron Density (∇²ρ(r)) | Curvature of the electron density | +0.15 | Positive value typical for closed-shell (ionic/polar) interactions |

| Total Energy Density (H(r)) | Sum of kinetic and potential energy densities | +0.001 | Slightly positive value suggests destabilization, characteristic of a transition state |

Stereochemical Control and Selectivity in Catalyzed and Non-Catalyzed Transformations

The stereochemical outcome of reactions involving this compound is critical, especially in the synthesis of biologically active molecules where specific stereoisomers are required. Both catalyzed and non-catalyzed reactions can exhibit high degrees of stereoselectivity.

Non-Catalyzed Transformations: In reactions proceeding through chiral intermediates or transition states, stereoselectivity can be induced. For example, the epoxidation of the terminal alkene with an agent like m-CPBA will produce a racemic mixture of epoxides, as attack from either face of the double bond is equally probable. However, if the chiral center at C2 influences the trajectory of the reagent approach, a degree of diastereoselectivity may be observed.

Catalyzed Transformations: Catalysis offers the most effective means of controlling stereochemistry.

Enzyme Catalysis: In biological systems, enzymes exhibit near-perfect stereospecificity. The phosphorylation of such alcohols by kinases, for instance, occurs within a highly defined chiral pocket, ensuring the formation of a single enantiomeric product.

Asymmetric Metal Catalysis: Synthetic chemists employ chiral catalysts to achieve high stereoselectivity. For example, a Sharpless asymmetric epoxidation could be used to form an optically active epoxide from the terminal alkene. The choice of the chiral ligand (e.g., diethyl tartrate isomer) determines which face of the alkene is oxidized. youtube.com Similarly, the phosphorylation reaction, which proceeds via an Sₙ2 mechanism, is inherently stereospecific, resulting in an inversion of configuration at the carbon bearing the leaving group. documentsdelivered.com Lewis acid-catalyzed cyclizations can also be rendered stereoselective by using chiral Lewis acids, which coordinate to the molecule in a specific conformation, directing the cyclization to form a preferred stereoisomer. nih.gov

Interactive Table: Factors Influencing Stereochemical Control

| Factor | Influence on Stereochemistry | Example Reaction |

| Substrate Control | The existing chiral center (C2) can direct incoming reagents to one face of the molecule, leading to diastereoselectivity. | Epoxidation, Hydroboration |

| Reagent Control | A chiral reagent preferentially reacts with one enantiomer or creates one stereoisomer in excess. | Asymmetric epoxidation using a chiral peroxy acid. |

| Catalyst Control | A chiral catalyst creates a chiral environment, forcing the reaction to proceed through a lower-energy transition state for one stereoisomer. | Asymmetric hydrogenation, Lewis acid-catalyzed cyclization. |

| Mechanism Type | The inherent geometry of the mechanism dictates the stereochemical outcome (e.g., inversion vs. retention). | Sₙ2 reactions (e.g., phosphorylation) lead to inversion of configuration. |

Emerging Research Areas and Future Perspectives on 3,7,11,15 Tetramethylhexadec 1 En 2 Ol

Development of Sustainable and Scalable Synthetic Routes

The industrial demand for isoprenoid alcohols, driven by their use as precursors for vitamins and in the fragrance industry, necessitates the development of efficient and environmentally benign synthetic strategies. wikipedia.org Future research is focused on moving beyond traditional chemical synthesis towards more sustainable and scalable methods.

Green Chemistry Approaches: A primary focus is the utilization of renewable feedstocks. Phytol (B49457), an isomer of the target compound, is naturally abundant as a component of chlorophyll (B73375) in all green plants. researchgate.net Hydrolysis of chlorophyll from plant biomass or algal sources represents a sustainable starting point. nih.gov Synthetic strategies often involve the modification of phytol or its parent alcohol, isophytol. researchgate.net The development of green catalysts, such as titanium dioxide, for key reaction steps like the formation of acylal protecting groups, offers a pathway to reduce hazardous waste and improve energy efficiency. tsijournals.com The use of biodegradable, non-food-derived solvents and catalysts, like D-xylonic acid, is another promising direction for greening the synthesis of complex organic molecules. rsc.org

Scalability through Biocatalysis and Flow Chemistry: For large-scale production, enzymatic and flow chemistry processes are gaining traction. Biocatalytic methods, using isolated enzymes or whole-cell systems, can offer high specificity and mild reaction conditions. acs.org Combining biocatalysis with continuous flow reactors can enhance efficiency, improve yields, and simplify purification processes, making the synthesis more scalable and cost-effective. cornell.edu

| Synthetic Strategy | Key Features | Advantages | Challenges for Scalability |

|---|---|---|---|

| Chemical Synthesis from Isophytol | Multi-step process involving esterification and transesterification. researchgate.net | Established routes, good control over stereochemistry. | Reliance on petroleum-based reagents, potential for hazardous waste. |

| Extraction from Biomass | Isolation of phytol from chlorophyll via saponification. researchgate.netnih.gov | Sustainable feedstock, utilizes natural sources. | Seasonal/geographic variability of biomass, complex purification needed. |

| Green Catalysis | Use of eco-friendly and recyclable catalysts (e.g., TiO2). tsijournals.com | Reduced environmental impact, lower toxicity, catalyst reusability. | Catalyst efficiency and stability over long-term use. |

| Flow Biocatalysis | Enzyme-catalyzed reactions in continuous flow systems. cornell.edu | High efficiency, improved safety, potential for automation, high yields. | Enzyme stability, substrate solubility, initial setup costs. |

Integration of Multi-Omics Technologies in Biosynthetic and Degradation Pathway Elucidation

A systems-level understanding of how 3,7,11,15-tetramethylhexadec-1-en-2-ol is synthesized, degraded, and how it influences cellular function can be achieved by integrating various "omics" technologies. nih.gov This approach moves beyond studying a single gene or protein to analyzing the entire complement of DNA (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

Elucidating Biosynthesis: The biosynthesis of all isoprenoids originates from two primary pathways: the mevalonate (B85504) (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal five-carbon building blocks, IPP and DMAPP. creative-proteomics.comnih.gov Genomics can identify the genes encoding the enzymes in these pathways, while transcriptomics can reveal how the expression of these genes changes under different conditions. Metabolomics can then quantify the levels of the pathway intermediates and the final product, providing a complete picture of the biosynthetic flux. nih.govresearchgate.net

Understanding Degradation and Biological Impact: Multi-omics is crucial for unraveling how the compound is metabolized and what effects it has on the cell. For instance, metabolites of the related compound phytol are known to activate transcription factors like PPAR-alpha and the retinoid X receptor (RXR), which can be studied using transcriptomics to see which genes are turned on or off. wikipedia.org Combining transcriptomics with proteomics and metabolomics can reveal the entire cascade of events, from gene activation to changes in protein levels and metabolic profiles, providing a holistic view of the compound's biological role. uea.ac.ukresearchgate.net

| Omics Technology | Focus of Analysis | Application to this compound Research |

|---|---|---|

| Genomics | Complete set of genes. | Identifying genes for biosynthetic and degradation enzymes. nih.gov |

| Transcriptomics | Gene expression (RNA). | Measuring changes in gene expression in response to the compound; identifying regulatory networks (e.g., via RXR). wikipedia.orgnih.gov |

| Proteomics | Complete set of proteins. | Quantifying enzymes and other proteins affected by the compound. |

| Metabolomics | Complete set of metabolites. | Quantifying precursors, the compound itself, and its degradation products to map metabolic pathways. nih.gov |

Exploration of Novel Enzymatic Transformations and Biocatalysis Applications

Enzymes offer a powerful toolkit for modifying this compound to create novel derivatives or to use it in biocatalytic processes. This area of research aims to harness the specificity and efficiency of enzymes for synthetic purposes.

Novel Transformations: Research into the metabolism of the related compound phytol has shown it can be enzymatically oxidized to the corresponding aldehyde, phytenal, and subsequently to phytanic acid. wikipedia.orgnih.gov Similar oxidative enzymes could be used on this compound to generate new bioactive molecules. Another key transformation is esterification. Biocatalytic esterification of terpene alcohols using enzymes like lipases can create esters with altered physical properties (e.g., solubility) and potentially enhanced biological activity. mdpi.comnih.gov

Biocatalysis Applications: The use of isolated enzymes or whole-cell biocatalysts for producing valuable chemicals is a cornerstone of industrial biotechnology. nih.gov Alcohol dehydrogenases (ADHs), for example, are enzymes that can perform highly selective oxidation and reduction reactions on alcohols. acs.org Such enzymes could be employed for the stereoselective synthesis of chiral alcohols or for the production of aldehydes from alcohol precursors. youtube.com Developing these enzymatic reactions in efficient formats, such as continuous flow systems, represents a significant future goal for the industrial application of terpene alcohol chemistry. cornell.edu

| Enzymatic Reaction | Enzyme Class | Potential Product | Application |

|---|---|---|---|

| Oxidation | Alcohol Dehydrogenase, Oxidase | 3,7,11,15-Tetramethylhexadec-1-en-2-one | Creation of novel ketone derivatives with potential new fragrances or biological activities. |

| Esterification | Lipase, Esterase | Phytyl esters (e.g., phytyl acetate) | Modification of physicochemical properties; synthesis of pro-drugs or compounds with enhanced activity. mdpi.comnih.gov |

| Phosphorylation | Kinase | 3,7,11,15-Tetramethylhexadec-1-en-2-yl phosphate | Synthesis of intermediates for other biosynthetic pathways (e.g., tocopherol synthesis). nih.gov |

| Glycosylation | Glycosyltransferase | Glycosides of the parent alcohol | Increasing water solubility and modifying bioactivity. |

Q & A

Q. How can 3,7,11,15-Tetramethylhexadec-1-en-2-ol be identified using mass spectrometry?

Electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation patterns. Key fragments include m/z 55.1, 57.1, 67.1, 69.1, 71.1, 81.1, 82.1, 83.1, 95.1, and 123.1, corresponding to cleavage of methyl branches and allylic positions . Compare experimental spectra with NIST reference data (NIST MS number: 114703), noting peak intensity ratios and isotopic patterns for validation .

Q. What are the primary physical properties of this compound, and how are they calculated?

Thermodynamic properties like boiling point (Tboil = 751.90 K), critical temperature (Tc = 926.94 K), and heat capacity (Cp,gas = 904.37–1005.95 J/mol·K) are estimated using the Joback group contribution method . These values serve as initial benchmarks for experimental validation.

Q. How can purity be assessed in laboratory-grade samples?

Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5). A retention time of 28.889 minutes and 90% purity (as reported for isomer mixtures) indicate baseline separation of major components . Quantify impurities via integration of minor peaks against a certified reference standard.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported CAS Registry Numbers (102608-53-7 vs. 150-86-7)?

The discrepancy arises from stereoisomerism and nomenclature conventions. The CAS 150-86-7 corresponds to the E-isomer (phytol), a common terpene alcohol, while 102608-53-7 may denote a stereoisomeric mixture . Cross-validate using spectral databases (e.g., NIST) and structural elucidation techniques like nuclear Overhauser effect (NOE) NMR to confirm stereochemistry.

Q. What methodological challenges arise in separating stereoisomers during analysis?

Isomer resolution requires chiral stationary phases (e.g., β-cyclodextrin columns) in GC or HPLC. For GC-MS, optimize temperature gradients to distinguish cis/trans configurations based on retention indices . Note that isomer mixtures (e.g., 90% purity) may require preparative chromatography for isolation .

Q. How can thermodynamic property calculations be validated against experimental data?

Compare Joback-predicted values (e.g., Tboil = 751.90 K) with experimental boiling points measured via differential scanning calorimetry (DSC) or ebulliometry. Discrepancies >5% suggest recalibration using advanced computational methods (e.g., COSMO-RS) .

Q. What are the limitations of using EI-MS for structural elucidation of branched alkenols?

EI-MS may fail to differentiate stereoisomers due to identical fragmentation patterns. Supplement with high-resolution MS (HRMS) to confirm molecular formula (C20H40O; exact mass 296.3079) and tandem MS (MS/MS) to resolve ambiguous fragments .

Q. How do methyl branching patterns influence reactivity in synthetic applications?

Methyl groups at positions 3, 7, 11, and 15 hinder nucleophilic attack at the allylic alcohol due to steric effects. For functionalization (e.g., acetylation), use bulky catalysts like lipase B to regioselectively modify the hydroxyl group without side reactions .

Data Contradiction Analysis

Q. Why do NIST spectra and independent GC-MS studies report varying fragment intensities?

Variations arise from ionization conditions (e.g., electron energy, ion source temperature) and column bleed artifacts. Standardize protocols using NIST-recommended settings (e.g., 70 eV ionization energy) and internal standards (e.g., n-alkanes) for intensity normalization .

Q. How should researchers address discrepancies in purity claims (e.g., 90% vs. analytical-grade standards)?

Purity levels depend on synthesis routes (e.g., plant extraction vs. chemical synthesis). Validate via orthogonal methods: 1) <sup>13</sup>C NMR to quantify isomer ratios, 2) elemental analysis (theoretical C: 81.01%, H: 13.61%) to detect non-volatile impurities .

Methodological Recommendations

- Structural Confirmation : Combine EI-MS, <sup>1</sup>H/<sup>13</sup>C NMR, and infrared spectroscopy (IR) to assign double bond positions and branching .

- Isomer Separation : Use silver-ion chromatography (Ag-SPE) for cis/trans separation, leveraging π-complexation with the double bond .

- Thermodynamic Modeling : Validate Joback predictions with Gaussian-based DFT calculations for accurate entropy (S°) and enthalpy (ΔHvap) values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.